molecular formula C₃₈H₃₇FN₄O₈S B560534 Ningetinib Tosylate CAS No. 1394820-77-9

Ningetinib Tosylate

Cat. No. B560534
M. Wt: 728.79
InChI Key: NAUYISNCVNUUDK-UHFFFAOYSA-N
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Description

Ningetinib Tosylate is an orally available inhibitor of the receptor tyrosine kinases c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2 KDR), Axl (UFO), Mer, and Fms-like tyrosine kinase 3 (Flt3; CD135; STK1; FLK2), with antineoplastic activity . Upon administration, Ningetinib Tosylate binds to a variety of kinases, including c-Met, VEGFR2, Axl, Mer, and Flt3, thereby inhibiting their signaling pathways . This inhibits growth, angiogenesis, and metastasis of tumor cells that overexpress these kinases .


Molecular Structure Analysis

Ningetinib Tosylate is a small molecule with the molecular formula C38H37FN4O8S . It is a tyrosine kinase inhibitor, which means it has a structure that allows it to bind to the active sites of tyrosine kinases, inhibiting their activity .

Scientific Research Applications

Application in Non-Small Cell Lung Cancer (NSCLC)

  • Summary of the Application : Ningetinib is a tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer (NSCLC). A study was conducted to investigate the drug interaction of Ningetinib and Gefitinib and the mechanism of high plasma exposure of N-demethylated Ningetinib (M1) in NSCLC patients .
  • Methods of Application or Experimental Procedures : Patients with NSCLC were recruited for the study. Metabolism and transport assays were performed using in vitro models .
  • Results or Outcomes : Upon co-administration of Ningetinib with Gefitinib, the plasma exposure of M1 was reduced by 80%, whereas that of Ningetinib was not affected .

Application in Hepatocellular Carcinoma (HCC)

  • Summary of the Application : Clinical trials were conducted on KN046 in combination with Ningetinib Tosylate for the treatment of solid tumors and blood tumors, including but not limited to the treatment of hepatocellular carcinoma (HCC) .
  • Methods of Application or Experimental Procedures : The approved IND application aims to conduct clinical trials on KN046 in combination with Ningetinib Tosylate for the treatment of solid tumors and blood tumors .
  • Results or Outcomes : The results of these clinical trials are not mentioned in the sources .

Application in HER2-Positive or HER2 Expression Solid Tumors

  • Summary of the Application : Clinical trials were conducted on KN046 in combination with Ningetinib Tosylate for the treatment of HER2-positive or HER2 expression solid tumors .
  • Methods of Application or Experimental Procedures : The approved IND application aims to conduct clinical trials on KN046 in combination with Ningetinib Tosylate for the treatment of solid tumors and blood tumors .
  • Results or Outcomes : The results of these clinical trials are not mentioned in the sources .

Application in Advanced Hepatocellular Carcinoma (HCC)

  • Summary of the Application : Clinical trials were conducted on KN046 in combination with Ningetinib Tosylate for the treatment of advanced hepatocellular carcinoma (HCC) .
  • Methods of Application or Experimental Procedures : The approved IND application aims to conduct clinical trials on KN046 in combination with Ningetinib Tosylate for the treatment of solid tumors and blood tumors .
  • Results or Outcomes : The results of these clinical trials are not mentioned in the sources .

Application in HER2-Positive or HER2 Expression Solid Tumors

  • Summary of the Application : Clinical trials were conducted on KN046 in combination with Ningetinib Tosylate for the treatment of HER2-positive or HER2 expression solid tumors .
  • Methods of Application or Experimental Procedures : The approved IND application aims to conduct clinical trials on KN046 in combination with Ningetinib Tosylate for the treatment of solid tumors and blood tumors .
  • Results or Outcomes : The results of these clinical trials are not mentioned in the sources .

Application in Advanced Hepatocellular Carcinoma (HCC)

  • Summary of the Application : Clinical trials were conducted on KN046 in combination with Ningetinib Tosylate for the treatment of advanced hepatocellular carcinoma (HCC) .
  • Methods of Application or Experimental Procedures : The approved IND application aims to conduct clinical trials on KN046 in combination with Ningetinib Tosylate for the treatment of solid tumors and blood tumors .
  • Results or Outcomes : The results of these clinical trials are not mentioned in the sources .

Safety And Hazards

Ningetinib Tosylate is considered very toxic if swallowed, irritating to skin, and can cause serious damage to eyes. It is also toxic and can cause serious damage to health by prolonged exposure. It may impair fertility and harm the unborn child .

Future Directions

Ningetinib Tosylate has been investigated in clinical trials for the treatment of non-small cell lung cancer (NSCLC) . The drug interaction of Ningetinib and gefitinib and the mechanism of high plasma exposure of N-demethylated Ningetinib (M1) in NSCLC patients have been studied . The long-term safety and efficacy of Ningetinib combined with gefitinib should be evaluated .

properties

IUPAC Name

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29FN4O5.C7H8O3S/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39;1-6-2-4-7(5-3-6)11(8,9)10/h5-17,39H,18H2,1-4H3,(H,34,37);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUYISNCVNUUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37FN4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ningetinib Tosylate

CAS RN

1394820-77-9
Record name Ningetinib tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NINGETINIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7I5725FES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in Example 5 by using N-(3-fluoro-4-((7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (1.0 g, 1.80 mmol) in DCM/MeOH (45 mL, v/v=1:2), and a solution of p-toluenesulfonic acid (325 mg, 1.89 mmol) in MeOH (2 mL). The title compound was obtained as a white solid (910 mg, 70%).
Quantity
325 mg
Type
reactant
Reaction Step Two
Name
DCM MeOH
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Yield
70%

Citations

For This Compound
4
Citations
RJ Man, N Jeelani, C Zhou… - Anti-Cancer Agents in …, 2021 - ingentaconnect.com
… Other candidates in Phase II clinical trials include Foretinib [84], Lucitanib [85] and PF-337210 [86], while the ones in Phase II clinical trials contain Ningetinib Tosylate [87], TAS-115 [88] …
Number of citations: 18 www.ingentaconnect.com
Y Wang, R Jin - Canc Cell Res, 2018 - cancercellresearch.org
Mesenchymal-epithelial transition factor gene (Met) is a protein encoded by c-Met proto-oncogene, which involved in the formation, transfer, and invasion of a variety of tumors. …
Number of citations: 1 cancercellresearch.org
L Liu, Q Wang, C Xie, N Xi, Z Guo, M Li… - British Journal of …, 2021 - Wiley Online Library
Aims Ningetinib is a tyrosine kinase inhibitor for the treatment of non‐small cell lung cancer (NSCLC). The present study aims to investigate the drug interaction of ningetinib and …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
FZ Ilyas, JD Beane, TM Pawlik - Cells, 2021 - mdpi.com
Hepatobiliary cancers, including hepatocellular carcinoma (HCC), cholangiocarcinoma (CCA), and gallbladder carcinoma (GBC), are lethal cancers with limited therapeutic options. …
Number of citations: 17 www.mdpi.com

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